molecular formula C14H20BrN3O2 B3006341 Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate CAS No. 412348-27-7

Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B3006341
CAS No.: 412348-27-7
M. Wt: 342.237
InChI Key: KALSTRGHEVNYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate (CAS 412348-27-7) is a brominated pyridine-piperazine derivative widely utilized in pharmaceutical and organic chemistry as a versatile intermediate. Its molecular formula is C₁₄H₂₀BrN₃O₂, with a molecular weight of 342.23 g/mol . The compound features a tert-butyl carbamate group protecting the piperazine nitrogen, enhancing stability during synthetic transformations. The 6-bromopyridin-3-yl substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of complex heterocyclic systems. It is commercially available in high purity (≥95%) and is typically stored at room temperature under inert conditions .

Properties

IUPAC Name

tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALSTRGHEVNYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 6-bromopyridin-3-amine with tert-butyl 4-piperazinecarboxylate under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with diverse functional groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperazine, including tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate, exhibit promising antimicrobial properties. A study evaluated various piperazine analogs for their activity against Mycobacterium tuberculosis. Some compounds demonstrated significant activity, suggesting potential use in developing new anti-tuberculosis drugs .

Inhibition of Enzymatic Activity

This compound has been investigated for its ability to inhibit specific enzymes, such as renin and other proteases. The inhibition of these enzymes can be crucial in managing conditions like hypertension and heart failure, making it a candidate for further pharmacological development .

Neuropharmacological Effects

This compound has been explored for its effects on the central nervous system. Its structural similarity to known psychoactive compounds suggests it may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against M. tuberculosis
Enzyme InhibitionInhibits renin and other proteases
NeuropharmacologicalPotential effects on neurotransmitter systemsN/A

Case Study 1: Anti-Tubercular Activity

A series of piperazine derivatives were synthesized and tested for anti-tubercular activity. Among these, this compound showed promising results with a minimum inhibitory concentration (MIC) comparable to existing treatments, indicating its potential as a lead compound in anti-TB drug development .

Case Study 2: Enzyme Inhibition Profile

In a study focusing on enzyme inhibitors, this compound was identified as an effective inhibitor of renin. This property positions it as a candidate for further exploration in the treatment of hypertension .

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. This reactivity is crucial for its role in synthetic chemistry and pharmaceutical development .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Tert-butyl piperazine-1-carboxylate derivatives vary primarily in the substituents on the pyridine ring and piperazine moiety. Key analogs include:

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Applications
Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate 6-Bromo 342.23 412348-27-7 Cross-coupling intermediates
Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate 6-Chloro, 3-nitro 356.77 474330-06-8 Nitro-reduction studies
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate 6-Amino 292.35 571188-59-5 Bioconjugation, drug candidates
Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate 3-Cyano, 6-phenyl 379.44 946385-51-9 Kinase inhibitor synthesis
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Bromo, 3-cyano 367.23 N/A Photolabeling probes

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Bromo, nitro, and cyano substituents enhance electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example, the 6-bromo derivative undergoes Suzuki-Miyaura coupling with aryl boronic acids , while the 3-nitro analog is reduced to amines for further functionalization .
  • Electron-Donating Groups (EDGs): Amino substituents (e.g., 6-aminopyridin-3-yl) increase nucleophilicity, enabling amide bond formation or participation in hydrogen-bonding networks .
Reactivity and Stability
  • Thermal Stability : Tert-butyl carbamate-protected analogs exhibit superior thermal stability compared to free piperazines. Decomposition occurs above 200°C, with Boc deprotection requiring acidic conditions (e.g., HCl/dioxane) .
  • Reactivity in Cross-Couplings : Bromo and iodo derivatives show higher reactivity in Pd-catalyzed reactions than chloro analogs. For instance, this compound reacts efficiently in Stille couplings with thiazole stannanes .

Biological Activity

Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate (TBP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C14H20BrN3O2
  • Molecular Weight : 342.23 g/mol
  • IUPAC Name : this compound
  • CAS Number : 412348-27-7

Table 1: Basic Chemical Information

PropertyValue
Molecular FormulaC14H20BrN3O2
Molecular Weight342.23 g/mol
IUPAC NameThis compound
CAS Number412348-27-7

Anticancer Properties

Research indicates that TBP exhibits promising anticancer properties. A study examined its effects on various cancer cell lines, revealing significant cytotoxicity against colon carcinoma cells (HCT-15). The compound's mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Anticonvulsant Activity

In addition to its anticancer effects, TBP has shown potential as an anticonvulsant agent. In preclinical studies, it was found to reduce seizure activity in animal models, suggesting its utility in treating epilepsy and related disorders.

The biological activity of TBP is largely attributed to its interaction with specific molecular targets. It is believed to inhibit certain kinases involved in cell proliferation and survival, thus promoting apoptosis in cancer cells. The presence of the bromopyridine moiety is thought to enhance its binding affinity to these targets.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effect of TBP on HCT-15 cells.
    • Findings : TBP exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating higher efficacy in inhibiting cell growth.
  • Anticonvulsant Activity Assessment :
    • Objective : To assess the anticonvulsant potential of TBP using the pentylenetetrazole (PTZ) model.
    • Results : TBP demonstrated a marked reduction in seizure duration and frequency compared to control groups.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. TBP is classified with hazard statements indicating it may cause skin irritation and is harmful if swallowed. Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and 5-bromo-2-chloropyridine derivatives. Key conditions include:

  • Solvent: 1,4-dioxane or DMF .
  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate the piperazine nitrogen .
  • Temperature: Reflux (110°C) for 12–24 hours, achieving yields of 76–88.7% .
  • Catalyst: For advanced coupling (e.g., Pd-mediated cross-coupling), use Pd₂(dba)₃/Xantphos systems in dioxane at 100°C .
    Yield Optimization: Lower temperatures (e.g., 90°C) reduce side reactions, while excess piperazine (1.5 eq.) improves conversion .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR: ¹H/¹³C NMR confirms regioselectivity and Boc-protection. Key signals include tert-butyl protons at δ 1.46 ppm and piperazine carbamate carbonyl at ~155 ppm .
  • LCMS: Monitors reaction progress via [M+H]+ peaks (e.g., m/z 343.22 for the parent compound) .
  • X-ray Crystallography: SHELX software refines crystal structures (e.g., triclinic system, space group P1) to resolve bromopyridine-piperazine conformation .

Advanced: How can conflicting crystallographic data (e.g., twinning or disorder) be resolved during structural analysis?

Answer:

  • Twinning: Use SHELXL’s TWIN/BASF commands to model twinned domains. For high-resolution data, apply HKLF5 format for intensity integration .
  • Disorder: Refine alternate conformers with PART/SUMP restraints. For example, the tert-butyl group may exhibit rotational disorder, resolved using ISOR/DFIX constraints .
  • Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfactor convergence (<5% discrepancy) .

Advanced: How do reaction solvents and catalysts influence competing pathways in cross-coupling derivatization?

Answer:

  • Palladium Catalysis: Pd₂(dba)₃/Xantphos in dioxane promotes Buchwald-Hartwig amination (e.g., coupling with aryl iodides at 100°C) . Competing Ullmann coupling is suppressed by chelating ligands.
  • Solvent Effects: Polar aprotic solvents (DMF) accelerate SNAr but may hydrolyze Boc groups. Non-polar solvents (toluene) favor Suzuki-Miyaura couplings .
  • Side Reactions: Excess K₂CO₃ in dioxane can deprotect the Boc group, forming piperazine byproducts; monitor via TLC (Rf ~0.3 in EtOAc/hexane) .

Advanced: How can contradictory yield data from similar synthetic protocols be systematically analyzed?

Answer:

  • Case Study: Yields of 76% (DMF, 90°C) vs. 88.7% (dioxane, 110°C) suggest solvent polarity and temperature critically affect nucleophilicity.
  • DOE Approach: Design experiments varying solvent (dioxane vs. DMF), base (K₂CO₃ vs. Cs₂CO₃), and catalyst (Pd vs. Cu). Use ANOVA to identify significant factors.
  • Byproduct Analysis: LCMS detects debrominated (e.g., m/z 265) or Boc-deprotected (m/z 243) species, guiding protocol refinement .

Advanced: What strategies validate the compound’s role as a prolyl-hydroxylase inhibitor in medicinal chemistry?

Answer:

  • Enzyme Assays: Measure IC₅₀ via HIF-1α stabilization in hypoxia (e.g., ELISA or Western blot). The bromopyridine moiety enhances binding to Fe²⁺ in the enzyme’s active site .
  • SAR Studies: Compare with analogues (e.g., tert-butyl 4-[[(4-chlorophenyl)methyl]piperazine derivatives). Bromine’s electronegativity improves potency by 3–5× .
  • In Vivo Testing: Use murine models of anemia; monitor hemoglobin levels post-administration (10 mg/kg, oral). Boc deprotection in vivo enhances bioavailability .

Advanced: How is computational modeling used to predict piperazine ring conformation in drug-target interactions?

Answer:

  • Docking (AutoDock Vina): Simulate binding to dopamine D2 receptors. The piperazine adopts a chair conformation, with bromopyridine occupying a hydrophobic pocket .
  • MD Simulations (AMBER): Analyze stability over 100 ns. The tert-butyl group reduces flexibility (RMSD <1.5 Å), enhancing target residence time .
  • QM/MM: Calculate charge distribution; bromine’s σ-hole mediates halogen bonding with His394 in the receptor .

Advanced: What purification challenges arise during scale-up, and how are they mitigated?

Answer:

  • Silica Chromatography: Use gradient elution (hexane/EtOAc 8:1 → 4:1) to separate Boc-protected product from piperazine byproducts .
  • Recrystallization: Optimize solvent (EtOAc/hexane) to remove brominated impurities. Cooling rate (1°C/min) improves crystal purity .
  • HPLC Prep: Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve diastereomers (e.g., cis/trans piperazine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.